molecular formula C18H16Cl2N6O2 B13935155 N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 336620-71-4

N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13935155
CAS No.: 336620-71-4
M. Wt: 419.3 g/mol
InChI Key: JYHTVGLROYOOBD-UHFFFAOYSA-N
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Description

N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a chemical compound with the molecular formula C20H20Cl2N6O2. It is a member of the tetrazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 3-chlorophenyl groups and two dimethyl groups attached to a tetrazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 3-chloroaniline with dimethyl acetylenedicarboxylate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and amide formation, to yield the desired product. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-bis(3-chlorophenyl)-3,6-diethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
  • N,N’-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide
  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine

Uniqueness

N1,N4-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses in research and industry.

Properties

CAS No.

336620-71-4

Molecular Formula

C18H16Cl2N6O2

Molecular Weight

419.3 g/mol

IUPAC Name

1-N,4-N-bis(3-chlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C18H16Cl2N6O2/c1-11-23-26(18(28)22-16-8-4-6-14(20)10-16)12(2)24-25(11)17(27)21-15-7-3-5-13(19)9-15/h3-10H,1-2H3,(H,21,27)(H,22,28)

InChI Key

JYHTVGLROYOOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC(=CC=C2)Cl)C)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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